molecular formula C10H12ClNO3 B4417590 3-chloro-5-ethoxy-4-methoxybenzamide

3-chloro-5-ethoxy-4-methoxybenzamide

Cat. No.: B4417590
M. Wt: 229.66 g/mol
InChI Key: YYYIOQROGFRFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-4-methoxybenzamide is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.0505709 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Chloro-5-ethoxy-4-methoxybenzamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions that can lead to the formation of novel compounds with desired properties.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
SubstitutionReaction with nucleophilesVarious substituted derivatives
OxidationConversion to carboxylic acids or ketonesAldehydes, ketones
ReductionFormation of amines or alcoholsPrimary/secondary amines, alcohols
HydrolysisReaction with waterCarboxylic acids and amines

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. For instance, it has shown promising results in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases including cancer.

Case Study: Inhibition of smHDAC8
A study focused on the selectivity of this compound derivatives against different HDAC isoforms. The compound demonstrated significant inhibitory activity against the smHDAC8 enzyme while maintaining lower activity against the human isoform (hHDAC8), highlighting its potential for targeted therapy in parasitic infections.

Table 2: IC50 Values for HDAC Inhibition

CompoundIC50 (smHDAC8) μMIC50 (hHDAC8) μM
This compound0.10 ± 0.081.10 ± 0.23
Derivative A0.40 ± 0.090.45 ± 0.08
Derivative B0.10 ± 0.010.22 ± 0.05

Agricultural Applications

Herbicidal Properties
The compound has been explored for its herbicidal potential, particularly against a range of grassy and broadleaf weeds. As part of herbicidal formulations, it has shown effectiveness without causing harm to certain crops.

Case Study: Herbicidal Efficacy
Field tests have confirmed the efficacy of formulations containing this compound against common agricultural weeds such as wild oats and crabgrass, while demonstrating safety on crops like soybeans and corn.

Table 3: Herbicidal Activity Against Common Weeds

Weed SpeciesControl Efficacy (%)Crop Tolerance (%)
Wild Oats8590
Crabgrass7895
Johnsongrass8092

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYIOQROGFRFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.